molecular formula C15H15NO3 B2587754 Methyl 2-[2-(4-aminophenoxy)phenyl]acetate CAS No. 2222511-88-6

Methyl 2-[2-(4-aminophenoxy)phenyl]acetate

Cat. No.: B2587754
CAS No.: 2222511-88-6
M. Wt: 257.289
InChI Key: OGCODLZZJWOZAL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-aminophenoxy)phenyl]acetate is a phenylacetate derivative featuring an aminophenoxy substituent on the aromatic ring. This compound is structurally characterized by a methyl ester group linked to a phenyl ring via an acetoxy chain, with a para-aminophenoxy group at the ortho position. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of retinoid derivatives and nitrogen-containing heterocycles . Its synthesis typically involves Williamson etherification between substituted phenols and methyl chloroacetate under basic conditions, yielding 70–79% depending on substituents and reaction optimization .

Properties

IUPAC Name

methyl 2-[2-(4-aminophenoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)10-11-4-2-3-5-14(11)19-13-8-6-12(16)7-9-13/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCODLZZJWOZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-aminophenoxy)phenyl]acetate typically involves the reaction of 4-aminophenol with 2-bromophenylacetic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts. For example:

  • Acidic hydrolysis : Reacting with HCl (6 M) at 80°C for 4 hours produces 2-[2-(4-aminophenoxy)phenyl]acetic acid in 92% yield .

  • Basic hydrolysis : Treatment with NaOH (1 M) in ethanol/water (1:1) at 60°C for 2 hours yields the sodium salt of the acid .

The amino group participates in acylation reactions:

Reagent Conditions Product Yield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2hN-Acetyl derivative85%
Benzoyl chloridePyridine, reflux, 6hN-Benzoyl derivative78%

Reduction Reactions

The aromatic nitro precursor (Methyl 2-[2-(4-nitrophenoxy)phenyl]acetate) can be reduced to the target amino compound via:

  • Catalytic hydrogenation : H₂ (1 atm) with 5% Pd/C in ethanol at 25°C for 12 hours achieves 98% conversion .

  • Iron-mediated reduction : Fe powder with NH₄Cl in ethanol/water (1:1) at 70°C for 4 hours yields 97% product .

Comparative efficiency:

Method Time Temperature Yield Purity (HPLC)
Catalytic hydrogenation12h25°C98%99.5%
Fe/NH₄Cl reduction4h70°C97%99%

Oxidation Reactions

The benzylic position adjacent to the ester group is susceptible to oxidation:

  • KMnO₄ oxidation : In aqueous H₂SO₄ (0.1 M), yields 2-[2-(4-aminophenoxy)phenyl]glyoxylic acid (72%) .

  • CrO₃ oxidation : Forms a ketone intermediate, which further reacts to produce quinone derivatives under strong acidic conditions .

Electrophilic Aromatic Substitution

The electron-rich 4-aminophenoxy moiety directs electrophiles to the para position:

Reagent Product Conditions Yield
HNO₃/H₂SO₄Nitro-substituted derivative0°C, 30min65%
Br₂/FeBr₃Bromo-substituted derivativeRT, 2h58%

Coupling Reactions

The amino group enables diazotization and subsequent coupling:

  • Sandmeyer reaction : Treatment with CuCN/KCN yields cyano derivatives (55% yield) .

  • Suzuki-Miyaura coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), biaryl products form in 60–75% yields .

Complexation Reactions

The amino and ester groups coordinate with metal ions:

  • Cu(II) complexes : Forms stable octahedral complexes in ethanol/water (λₘₐₓ = 620 nm, ε = 1,200 L·mol⁻¹·cm⁻¹) .

  • Fe(III) complexes : Exhibits redox activity at E₁/₂ = +0.45 V vs. Ag/AgCl .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C): Loss of methyl group (Δm = 14.2%).

  • Stage 2 (250–300°C): Cleavage of the phenoxy linkage (Δm = 32.5%) .

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:
Methyl 2-[2-(4-aminophenoxy)phenyl]acetate serves as an essential building block in the synthesis of various pharmaceuticals. It is particularly valuable in developing analgesics and anti-inflammatory drugs, enhancing pain relief options through its structural features that may influence biological activity .

Case Study:
A study highlighted the synthesis of derivatives from this compound that exhibited hypoglycemic activity. The derivatives were synthesized through a straightforward alkylation process, demonstrating the compound's utility in creating novel drug candidates targeting metabolic disorders .

Biochemical Research

Enzyme Inhibition and Receptor Binding:
This compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding interactions. Research involving this compound aids scientists in understanding drug interactions and mechanisms of action at a molecular level .

Experimental Findings:
Preliminary studies have shown that compounds similar to this compound interact selectively with specific biological targets, providing insights into their potential therapeutic effects. For instance, investigations into its binding affinity to certain receptors have indicated promising pathways for drug development .

Cosmetic Formulations

Anti-Aging Properties:
In the cosmetic industry, this compound is incorporated into skincare products due to its potential anti-aging properties. Its inclusion in formulations aims to enhance skin health by improving moisture retention and reducing signs of aging .

Market Impact:
The beauty industry has seen a growing trend towards incorporating compounds with scientifically backed benefits, making this compound a competitive ingredient in high-end skincare products.

Agricultural Chemicals

Development of Safer Pest Control Agents:
this compound plays a role in creating agrochemicals aimed at developing safer pest control agents. This application is crucial for promoting sustainable farming practices while minimizing environmental impact .

Research Example:
Studies have indicated that formulations containing this compound can effectively target pests while being less harmful to beneficial insects, showcasing its dual utility in agricultural applications.

Material Science

Specialty Polymers Production:
In material science, this compound is explored for its potential in producing specialty polymers. These polymers can exhibit unique properties suitable for advanced materials applications .

Innovative Uses:
Research into polymer chemistry has revealed that incorporating this compound can enhance the mechanical properties and thermal stability of materials, making them suitable for various industrial applications.

Data Table: Comparison of Applications

Application Area Key Benefits Example Studies/Findings
Pharmaceutical DevelopmentSynthesis of analgesics and anti-inflammatory drugsNovel hypoglycemic agents derived from the compound
Biochemical ResearchUnderstanding enzyme inhibition and receptor bindingSelective binding studies indicating therapeutic potential
Cosmetic FormulationsAnti-aging propertiesInclusion in skincare products for enhanced skin health
Agricultural ChemicalsSafer pest control agentsTargeting pests with minimal environmental impact
Material ScienceProduction of specialty polymersEnhanced mechanical properties in advanced materials

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-aminophenoxy)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Influence : Methyl esters (e.g., 5a, 5b) generally exhibit higher yields (75–79%) compared to ethyl analogs (62%) due to the steric and electronic effects of the alkyl group .
  • Substituent Position: Para-aminophenoxy derivatives (e.g., 5a) are more synthetically accessible than ortho-substituted variants, which may require harsher conditions .
  • Base Selection : Cs₂CO₃ improves yields for meta-substituted derivatives (e.g., 7) by enhancing deprotonation efficiency .
Physicochemical Properties

A comparison of key properties highlights the impact of structural variations:

Property Methyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate α-Methylphenoxyacetic Acid
Molecular Weight (g/mol) 181.19 195.21 166.17
Hydrogen Bond Donors 1 1 1
Water Solubility (mg/L) 1,654 (EPA T.E.S.T.) Not reported 18807 (EPI Suite)
Boiling Point (°C) 289.47 Not reported 295.9
LogP (Predicted) 1.45 1.89 1.02

Key Observations :

  • Solubility : Ethyl and tert-butyl esters exhibit lower water solubility than methyl derivatives due to increased hydrophobicity .
  • Steric Effects: α-Methylphenoxyacetic acid (ortho-methyl) shows higher water solubility (18,807 mg/L) due to reduced steric hindrance compared to para-aminophenoxy analogs .
Reactivity and Stability
  • Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl or tert-butyl analogs under basic conditions, making them preferable for prodrug activation .
  • Aromatic Substitution : Bromine or methyl substituents (e.g., 5b, 5c) enhance electronic density, influencing reactivity in electrophilic substitution reactions .

Biological Activity

Methyl 2-[2-(4-aminophenoxy)phenyl]acetate is an organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C17_{17}H18_{18}N2_{2}O3_{3} and a molecular weight of approximately 298.33 g/mol. The compound features a methyl ester functional group and an aromatic amine, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation of Phenol : Starting with 4-aminophenol, the compound can be synthesized via alkylation with methyl acetate.
  • Reduction Reactions : In some synthetic routes, nitro groups in related compounds can be selectively reduced to amino groups to yield the desired product.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or cancer.
  • Receptor Modulation : It may interact with receptors that are pivotal in neurotransmission or inflammation.

Research Findings

Recent studies have investigated the biological effects of this compound, highlighting its potential applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including Jurkat and A549 cells, with IC50_{50} values ranging from 1.4 to 7.7 μM .
  • Hypoglycemic Properties : Similar compounds have been explored for their potential as dual-target hypoglycemic agents, indicating that this compound could also have implications in diabetes management .
  • Interaction Studies : Interaction studies using human embryonic kidney (HEK293) cells have shown that the compound can activate certain ion channels, suggesting a role in modulating cellular excitability and potentially influencing cardiovascular functions .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(4-aminophenoxy)acetateSimilar ester functionalityBuilding block for hypoglycemic agents
Methyl 4-(4-nitrophenoxy)phenylacetateNitro group instead of amino groupKnown for antimicrobial properties
Methyl 2-[4-(2-aminophenoxy)phenyl]acetateDifferent substitution patternExhibits distinct biological activities

This table illustrates the unique substitution pattern of this compound, which may influence its biological activity differently compared to its analogs.

Case Studies

In clinical settings, the exploration of this compound derivatives has shown promising results:

  • Study on Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated significant growth inhibition when treated with this compound, suggesting potential as a chemotherapeutic agent.
  • Hypoglycemic Agent Development : Another study focused on synthesizing derivatives for dual-target action in glucose metabolism showcased the potential of this compound in diabetes treatment strategies.

Q & A

Q. What are the key synthetic routes for Methyl 2-[2-(4-aminophenoxy)phenyl]acetate?

The synthesis typically involves multi-step reactions, starting with esterification of 2-methoxybenzoic acid with ethylene glycol under acidic conditions to form intermediate esters. Subsequent etherification with phenoxyethanol derivatives is performed to introduce the aminophenoxy group. Reaction optimization (e.g., temperature, solvent selection) is critical to minimize side products. For example, anhydrous tetrahydrofuran (THF) at 60°C with catalytic agents can improve yields .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) confirm molecular structure. Infrared spectroscopy (IR) can validate functional groups like ester (C=O stretch ~1730 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹). X-ray crystallography is used for absolute configuration determination .

Q. How should researchers handle stability challenges during storage?

The compound is sensitive to moisture and light. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Regular stability testing via HPLC is advised to monitor degradation, particularly hydrolysis of the ester group .

Q. What solvent systems are optimal for recrystallization?

A 1:1 mixture of n-hexane and dichloromethane is effective for recrystallization, yielding high-purity crystals suitable for X-ray studies. Slow evaporation at 4°C enhances crystal quality .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) provides high-resolution data. SHELX programs (SHELXL for refinement, SHELXS for structure solution) analyze torsion angles and non-classical interactions (e.g., C–H⋯O). For example, the dihedral angle between aromatic rings in related compounds is ~88.6°, influencing molecular packing .

Q. What strategies address contradictory spectral data in reaction intermediates?

Discrepancies in NMR or MS data (e.g., unexpected peaks) require iterative analysis:

  • Step 1: Confirm reaction conditions (e.g., anhydrous environment) to rule out hydrolysis.
  • Step 2: Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Step 3: Compare experimental data with computational predictions (DFT calculations) .

Q. How can structure-activity relationships (SAR) guide biological testing?

The aminophenoxy and ester groups enable hydrogen bonding and lipophilicity, critical for enzyme inhibition assays. Design experiments to modify substituents (e.g., replacing methoxy with hydroxyl) and evaluate IC₅₀ values against target enzymes. Molecular docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. What methodologies optimize reaction yields in scale-up synthesis?

Use flow chemistry for precise control of exothermic etherification steps. Monitor intermediates via inline FTIR to adjust reagent ratios dynamically. For example, increasing the molar ratio of phenoxyethanol derivatives by 15% improves yields from 65% to 82% in pilot-scale reactions .

Q. How do non-classical hydrogen bonds stabilize the crystal lattice?

C–H⋯π and C–H⋯O interactions (2.5–3.0 Å) create a 3D network, confirmed via Hirshfeld surface analysis. These interactions reduce lattice energy, enhancing thermal stability. For instance, Cg2 (benzene centroid) participates in C–H⋯π bonding with adjacent molecules .

Q. What protocols mitigate genotoxic impurity risks in pharmaceutical applications?

Conduct LC-MS/MS screening for aryl amine byproducts (potential mutagens). Use scavenger resins (e.g., polystyrene-bound sulfonic acid) during purification to trap reactive intermediates. Validate removal via ICH Q3A/B guidelines .

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